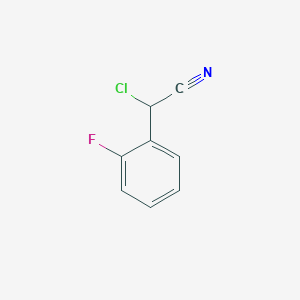
4-Hydroxy-6-nitroquinazoline-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-6-nitroquinazoline-8-carbonitrile is an organic compound with the molecular formula C(_9)H(_4)N(_4)O(_3). This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of hydroxyl, nitro, and nitrile functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-nitroquinazoline-8-carbonitrile typically involves multi-step organic reactions. One common method starts with the nitration of quinazoline derivatives to introduce the nitro group. This is followed by the introduction of the hydroxyl group through hydrolysis or substitution reactions. The nitrile group can be introduced via cyanation reactions using reagents like potassium cyanide or other cyanide sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 4-Hydroxy-6-nitroquinazoline-8-carbonitrile can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides, carboxylic acids, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), or other strong oxidizing agents.
Reduction: Hydrogen gas (H(_2)) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH(_4)), or sodium borohydride (NaBH(_4)).
Substitution: Sodium cyanide (NaCN), potassium cyanide (KCN), or other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Quinazoline-8,4-dione derivatives.
Reduction: 4-Amino-6-nitroquinazoline-8-carbonitrile.
Substitution: 4-Hydroxy-6-nitroquinazoline-8-carboxamide or 4-Hydroxy-6-nitroquinazoline-8-carboxylic acid.
Scientific Research Applications
4-Hydroxy-6-nitroquinazoline-8-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly in the development of kinase inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-nitroquinazoline-8-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, as a kinase inhibitor, it can bind to the ATP-binding site of kinases, preventing phosphorylation and subsequent signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinazoline-8-carbonitrile: Lacks the nitro group, which may result in different reactivity and biological activity.
6-Nitroquinazoline-8-carbonitrile: Lacks the hydroxyl group, affecting its solubility and reactivity.
4-Hydroxy-6-nitroquinazoline: Lacks the nitrile group, which may influence its chemical properties and applications.
Uniqueness
4-Hydroxy-6-nitroquinazoline-8-carbonitrile is unique due to the combination of hydroxyl, nitro, and nitrile groups in its structure
Properties
Molecular Formula |
C9H4N4O3 |
|---|---|
Molecular Weight |
216.15 g/mol |
IUPAC Name |
6-nitro-4-oxo-3H-quinazoline-8-carbonitrile |
InChI |
InChI=1S/C9H4N4O3/c10-3-5-1-6(13(15)16)2-7-8(5)11-4-12-9(7)14/h1-2,4H,(H,11,12,14) |
InChI Key |
FUKOMBWCGVARQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C#N)N=CNC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Ethylamino)oxetan-3-yl]methanol](/img/structure/B13007958.png)
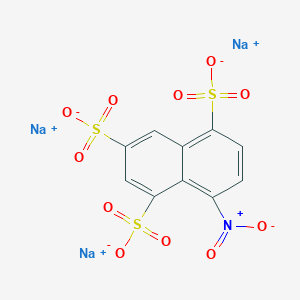

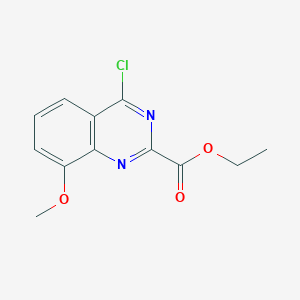
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13007996.png)

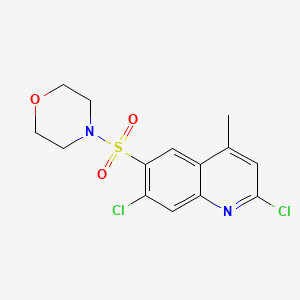


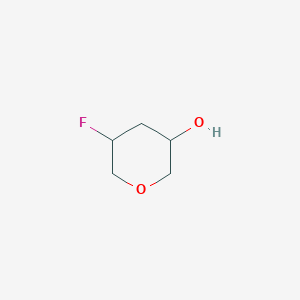
![Benzo[b]thiophen-2(3H)-imine](/img/structure/B13008024.png)
![N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13008048.png)

